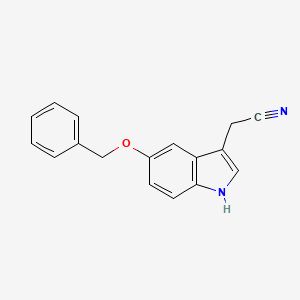

5-Benzyloxyindole-3-acetonitrile

Description

General Significance of Indole (B1671886) and Acetonitrile (B52724) Scaffolds in Organic and Medicinal Chemistry

The indole scaffold is a cornerstone in drug discovery, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural and synthetic products. benthamdirect.com Many alkaloids, the essential amino acid tryptophan, and plant hormones contain the indole nucleus. benthamdirect.com This has spurred extensive research into indole chemistry, leading to the development of drugs with a wide array of therapeutic applications, including anti-inflammatory agents, phosphodiesterase inhibitors, and 5-hydroxytryptamine receptor agonists and antagonists. benthamdirect.com The versatility of the indole scaffold allows it to interact with numerous biological targets, making it a focal point in the design of new therapeutic agents. mdpi.com

Similarly, acetonitrile is a significant building block in organic synthesis. ntnu.noresearchgate.net While commonly used as a polar aprotic solvent, its role as a reactant has been pivotal in creating valuable chemicals. ntnu.nonih.gov It serves as a two-carbon unit in the construction of various molecules and is an important intermediate in the synthesis of nitrogen-containing compounds. researchgate.netmdpi.com The chemical reactivity of acetonitrile allows for its participation in a variety of synthetic transformations, including those mediated by metal catalysis and radical intermediates. ntnu.no

Historical Context and Evolution of Research on 5-Benzyloxyindole-3-acetonitrile

Research into this compound has evolved from its initial identification as a useful chemical intermediate to its current status as a key player in the development of novel therapeutic agents. It is recognized as a versatile building block for creating complex organic compounds, including pharmaceuticals and agrochemicals. chemimpex.combiosynth.com

Early interest in the compound was likely driven by the broader exploration of indole derivatives. The synthesis of various indolyl-3-acetonitrile derivatives as analogs of naturally occurring anti-inflammatory compounds like arvelexin highlights a research trajectory aimed at discovering new therapeutic applications for this class of molecules. nih.gov Over time, the focus has expanded to leveraging this compound as a reactant in the preparation of a range of compounds with specific biological activities.

Current Research Landscape and Future Perspectives for this compound

The current research landscape for this compound is vibrant and multifaceted. It is actively being used as a reactant in the synthesis of several promising classes of compounds. sigmaaldrich.comsigmaaldrich.com These include:

β-carboline derivatives , which are being studied for their potential as antioxidants. sigmaaldrich.comsigmaaldrich.com

Indole-N-acetic acid derivatives , which are being investigated as aldose reductase inhibitors for the potential treatment of diabetic complications. sigmaaldrich.comsigmaaldrich.com

Tryptamine (B22526) analogs , which are being explored as potential antihypertensive agents. sigmaaldrich.comsigmaaldrich.com

Beyond these specific applications, this compound is utilized in broader biochemical research to explore the mechanisms of action of indole derivatives, contributing to a deeper understanding of cellular signaling pathways. chemimpex.com Its potential also extends to material science, where it is being explored for the creation of novel materials with unique electronic properties that could be beneficial in the development of organic semiconductors. chemimpex.com

The future for this compound appears promising, with ongoing research expected to uncover new avenues for drug development and therapeutic interventions. ontosight.ai Its role as a versatile synthetic intermediate positions it at the forefront of innovation in medicinal chemistry and materials science. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPRFNVFBYHCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947223 | |

| Record name | [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-15-9 | |

| Record name | 2436-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[5-(benzyloxy)-1H-indol-3-yl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 5 Benzyloxyindole 3 Acetonitrile

Strategies for the De Novo Synthesis of 5-Benzyloxyindole-3-acetonitrile

The creation of this compound from basic starting materials can be achieved through various synthetic routes. These methods are often designed to be efficient and scalable for both laboratory and industrial applications.

Optimized Reaction Pathways for Laboratory and Scalable Preparation

A common and effective method for synthesizing this compound involves the protection of the hydroxyl group of 5-hydroxyindole (B134679) as a benzyl (B1604629) ether, followed by the introduction of the acetonitrile (B52724) group at the 3-position. This multi-step process has been optimized to ensure high yields and purity, making it suitable for large-scale production. biosynth.com

Another well-established route starts from 2-methyl-3-nitrophenol. orgsyn.org This precursor undergoes benzylation, followed by a series of reactions to construct the indole (B1671886) ring system, ultimately leading to the desired product. This pathway offers an alternative for obtaining this compound and can be adapted for scalable synthesis.

Exploration of Novel Synthetic Routes and Reagents for this compound

The development of new synthetic methods is crucial for improving efficiency and expanding the chemical space of accessible molecules. Research in this area focuses on the use of novel reagents and catalysts to streamline the synthesis of this compound. For instance, the use of different protecting groups for the indole nitrogen or alternative methods for introducing the acetonitrile side chain are areas of active investigation.

This compound as a Versatile Intermediate in Complex Chemical Synthesis

The strategic placement of the benzyloxy and acetonitrile functional groups makes this compound a highly valuable intermediate in the synthesis of more complex molecules. biosynth.comchemimpex.com Its utility spans the creation of diverse pharmacologically active agents and intricate heterocyclic systems.

Precursor in the Synthesis of Diverse Indole-Based Pharmacophores

The indole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for a variety of important pharmacophores. chemimpex.comsigmaaldrich.com The acetonitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, or amines, which are common features in drug molecules. nih.gov For example, it is a reactant in the preparation of tryptamine (B22526) analogs, which have shown potential as antihypertensive agents. sigmaaldrich.comsigmaaldrich.com It is also utilized in the synthesis of indole-N-acetic acid derivatives that act as aldose reductase inhibitors for the treatment of diabetic complications. sigmaaldrich.comsigmaaldrich.com Furthermore, it is a precursor for β-carboline derivatives, which are being studied for their antioxidant properties. sigmaaldrich.comsigmaaldrich.com

Recent research has also highlighted its use in the synthesis of platinum(IV) prodrugs incorporating 5-benzyloxyindole-3-acetic acid, which have demonstrated significant anticancer activity. researchgate.net

Strategic Building Block for Heterocyclic Compound Construction

Beyond its role in medicinal chemistry, this compound is a valuable building block for the construction of a wide range of heterocyclic compounds. sigmaaldrich.comresearchgate.net The indole ring itself can be further functionalized, and the acetonitrile group provides a handle for annulation reactions to build fused ring systems. This versatility allows for the creation of novel and complex molecular architectures with potential applications in materials science and agrochemicals. chemimpex.com

Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and biological properties. By modifying the core structure, researchers can explore structure-activity relationships and develop new compounds with enhanced efficacy or novel applications. For example, the synthesis of various indolyl-3-acetonitrile derivatives has been explored to develop analogs of arvelexin with anti-inflammatory properties. nih.gov

Functionalization at the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a common site for functionalization. The presence of the N-H group allows for substitution reactions to introduce various functionalities, thereby modulating the molecule's biological and chemical properties.

One significant transformation is the N-alkylation to produce indole-N-acetic acid derivatives. This reaction typically involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent like an alpha-halo ester. The resulting ester is then hydrolyzed to yield the corresponding carboxylic acid. These derivatives have been investigated as potential aldose reductase inhibitors, which are of interest for the treatment of diabetic complications. sigmaaldrich.comcookechem.comsigmaaldrich.com This synthetic route highlights the utility of this compound as a scaffold for creating molecules with specific therapeutic targets.

Table 1: N-Alkylation of this compound

| Reactant | Reagent(s) | Product Type | Application |

|---|

Modifications of the Benzyloxy Moiety

The benzyloxy group at the 5-position of the indole ring primarily serves as a protecting group for the corresponding phenol (B47542) (5-hydroxyindole). This protective strategy is crucial in multi-step syntheses where the reactivity of the hydroxyl group could interfere with other desired transformations.

A key modification of this moiety is its removal through debenzylation. Catalytic hydrogenation is a common and effective method for this transformation. For instance, selective debenzylation can be achieved using catalysts like palladium on carbon (Pd/C) or specialized systems such as SiliaCat-palladium under mild reaction conditions. sigmaaldrich.com This reaction cleaves the benzyl-oxygen bond to yield 5-hydroxyindole-3-acetonitrile, liberating the free hydroxyl group for further functionalization or to reveal the final active molecule. The choice of catalyst and reaction conditions is critical to ensure selectivity and avoid reduction of other functional groups within the molecule.

Chemical Derivatization of the Acetonitrile Group

The acetonitrile group (-CH₂CN) at the 3-position is a versatile functional group that can undergo several important chemical transformations, leading to a variety of derivatives.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to form 5-benzyloxyindole-3-acetic acid (5B3A). This derivative is particularly significant as it has been used as a bioactive ligand in the design of novel therapeutic agents. mdpi.comresearchgate.net The carboxylic acid group can participate in ester or amide bond formation, further expanding its synthetic utility.

Reduction to Amine: The acetonitrile group can be reduced to an aminoethyl group (-CH₂CH₂NH₂), converting the indole-3-acetonitrile (B3204565) scaffold into a tryptamine analog. sigmaaldrich.comcookechem.com This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. The resulting compound, 5-benzyloxytryptamine, serves as a precursor for various tryptamine analogs that have been investigated for their potential as antihypertensive agents. cookechem.comsigmaaldrich.com

Table 2: Key Transformations of the Acetonitrile Group

| Transformation | Reagent(s) | Product | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | 5-Benzyloxyindole-3-acetic acid | Bioactive ligand for metal complexes mdpi.comresearchgate.net |

Development of Platinum(IV) Complexes Utilizing Indole-Based Ligands Related to this compound

Recent research in medicinal chemistry has focused on developing kinetically inert platinum(IV) complexes as next-generation anticancer drugs to overcome the limitations of traditional platinum(II) agents like cisplatin (B142131). mdpi.comnih.gov In this context, 5-benzyloxyindole-3-acetic acid (5B3A), a direct derivative of this compound obtained via hydrolysis, has been employed as a bioactive axial ligand. mdpi.comresearchgate.net

Scientists have synthesized and characterized a series of platinum(IV) complexes by incorporating 5B3A into the axial position of potent platinum(II) cores. mdpi.com Three such complexes, designated P-5B3A, 5-5B3A, and 56-5B3A, were developed. mdpi.comresearchgate.net These complexes were found to be significantly more potent than cisplatin, carboplatin, and oxaliplatin (B1677828) in most human cancer cell lines tested. mdpi.comnih.gov The complex 56-5B3A, in particular, demonstrated remarkable anticancer activity, with GI₅₀ (concentration for 50% growth inhibition) values in the nanomolar range, between 1.2 and 150 nM. mdpi.comresearchgate.net The enhanced cytotoxicity of these complexes is linked to their ability to increase the production of reactive oxygen species (ROS) and inhibit histone deacetylase (HDAC) in cancer cells. mdpi.comresearchgate.net

Table 3: Anticancer Activity of Platinum(IV) Complexes with 5B3A Ligand

| Complex | Precursor Pt(II) Core | Axial Ligand | Notable Activity |

|---|---|---|---|

| P-5B3A | PHENSS | 5-Benzyloxyindole-3-acetic acid (5B3A) | More active than cisplatin in most cell lines mdpi.com |

| 5-5B3A | 5MESS | 5-Benzyloxyindole-3-acetic acid (5B3A) | More active than P-5B3A mdpi.com |

| 56-5B3A | 56MESS | 5-Benzyloxyindole-3-acetic acid (5B3A) | Highest anticancer activity, GI₅₀ values from 1.2-150 nM mdpi.comresearchgate.net |

This research showcases an innovative application of an indole derivative, originating from this compound, to create highly potent platinum(IV) prodrugs with promising therapeutic potential. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques in Research of 5 Benzyloxyindole 3 Acetonitrile

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete structural elucidation using ¹H NMR and ¹³C NMR spectroscopy requires detailed information on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J). This data allows for the precise assignment of each hydrogen and carbon atom within the molecule's framework, confirming the connectivity of the indole (B1671886) ring, the acetonitrile (B52724) group, and the benzyloxy substituent. At present, specific, experimentally-derived NMR data for 5-Benzyloxyindole-3-acetonitrile is not available in the public domain, preventing a detailed analysis and the creation of corresponding data tables.

Confirmation of Compound Identity and Purity via Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and exploring the fragmentation patterns of a compound. For this compound, the expected molecular ion peak ([M]⁺) would appear at a mass-to-charge ratio (m/z) of approximately 262. A detailed analysis would involve identifying key fragment ions, which could include the tropylium ion (m/z 91) resulting from the cleavage of the benzyl (B1604629) group, and other fragments characteristic of the indole structure. However, without access to an experimental mass spectrum, a discussion of the compound's specific fragmentation pathway remains speculative.

Quantitative Analysis and Reaction Monitoring using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound, with suppliers often stating a purity of 97% or higher as determined by this technique. molaid.com A thorough discussion of its use for quantitative analysis and reaction monitoring would require specific details of the analytical method, including the type of stationary phase (column), the composition of the mobile phase, flow rate, and the detector's wavelength settings. This information, including the compound's typical retention time under specific conditions, is not currently available.

Application of Other Advanced Spectroscopic Methods in Structural Research

Other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable structural information. An IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) stretch, the N-H stretch of the indole ring, and the C-O-C stretch of the ether linkage. UV-Vis spectroscopy would reveal the wavelengths of maximum absorbance (λmax), providing insight into the electronic transitions within the molecule's conjugated system. Regrettably, specific, experimentally-determined data from these methods are not accessible, precluding a detailed report on these characterization techniques.

While the identity and basic properties of this compound are established, a deep and authoritative analysis of its characterization through advanced analytical techniques is not possible until detailed research findings and spectroscopic data are published and made accessible to the scientific community.

Biological Activities and Mechanistic Investigations of 5 Benzyloxyindole 3 Acetonitrile and Its Derivatives

Research on Antimicrobial and Antifungal Potencies

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole (B1671886) derivatives, including those originating from 5-benzyloxyindole-3-acetonitrile, have been a focal point of such research.

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Research has shown that indole-3-acetonitrile (B3204565) (3-IAN), a related compound, can effectively inhibit biofilm formation in the opportunistic pathogen Acinetobacter baumannii at sublethal concentrations. nih.gov Mechanistically, 3-IAN was found to interfere with quorum sensing, a cell-to-cell communication system crucial for biofilm development, by downregulating the expression of the abaI autoinducer synthase gene. nih.gov This disruption of signaling pathways hinders the bacteria's ability to form robust biofilms.

Furthermore, studies on other indole derivatives have demonstrated their potential to inhibit virulence factors, which are molecules that enable bacteria to cause disease. For instance, some indole compounds have been shown to suppress the production of toxins and other virulence determinants in various bacterial species. The ability of these compounds to both inhibit biofilm formation and reduce virulence presents a promising strategy for combating bacterial infections.

Candida albicans, an opportunistic fungal pathogen, is a common cause of biofilm-associated infections. The transition from a yeast-like to a hyphal (filamentous) form is a critical virulence factor for this fungus, enabling tissue invasion and biofilm formation. A study on 7-benzyloxyindole (B21248), a derivative of the core structure, demonstrated significant inhibitory activity against C. albicans biofilm formation and hyphal development. This inhibition was achieved without affecting the growth of planktonic (free-floating) fungal cells, suggesting a specific antivirulence mechanism. The study revealed that 7-benzyloxyindole downregulates the expression of several key genes involved in hyphal formation and biofilm integrity.

| Compound | Activity against Candida albicans | Mechanism of Action |

| 7-Benzyloxyindole | Inhibition of biofilm formation and hyphal development | Downregulation of hypha- and biofilm-related genes |

This targeted approach of inhibiting fungal virulence rather than outright killing the fungus is an attractive strategy to minimize the development of drug resistance.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The search for new antimycobacterial agents is critical, especially with the rise of drug-resistant strains. Research into indole derivatives has shown promising results in this area. A study on a series of new indole- and indazole-based aroylhydrazones revealed potent in vitro activity against M. tuberculosis H37Rv. researchgate.net Two of the most active compounds demonstrated excellent antimycobacterial activity with high selectivity indices, indicating low toxicity to mammalian cells. researchgate.net

Another study focused on indole-2-carboxamide derivatives, which were rationally designed to target the mycobacterial membrane protein large 3 (MmpL3). rsc.org MmpL3 is an essential transporter in M. tuberculosis and a validated drug target. One of the synthesized compounds exhibited high activity against the drug-sensitive strain of M. tuberculosis and displayed minimal cytotoxicity, suggesting a favorable safety profile. rsc.org These findings highlight the potential of the indole scaffold as a foundation for the development of novel antimycobacterial drugs with specific molecular targets.

| Indole Derivative Class | Target Organism | Key Findings |

| Indole- and indazole-based aroylhydrazones | Mycobacterium tuberculosis H37Rv | Excellent antimycobacterial activity and low toxicity. researchgate.net |

| Indole-2-carboxamides | Mycobacterium tuberculosis | High activity against drug-sensitive strains by targeting MmpL3. rsc.org |

Exploration of Anticancer Effects

The indole nucleus is a prominent feature in many natural and synthetic compounds with potent anticancer properties. Derivatives of this compound have been investigated for their potential to combat various cancers through different mechanisms.

A number of studies have evaluated the cytotoxic effects of indole derivatives against a panel of human cancer cell lines. In one study, a series of indole-acrylonitrile derivatives were synthesized and screened for their anticancer activity. nih.gov Several of these compounds exhibited significant growth inhibition against a variety of cancer cell lines, indicating broad-spectrum anticancer potential. nih.gov

Another study focused on an indoline (B122111) derivative, which was found to have higher cytotoxicity than the conventional chemotherapy drug cyclophosphamide (B585) against the MCF-7 (breast cancer) and SkBr3 (breast cancer) cell lines. epa.gov Importantly, this compound did not significantly affect non-cancerous cells, suggesting a degree of selectivity towards cancer cells. epa.gov Furthermore, research on indole-2-carboxylic acid copper complexes has demonstrated potent growth-inhibitory activity against MDA-MB-231 and MCF-7 breast cancer cell lines. mdpi.com

| Indole Derivative | Cancer Cell Line(s) | Cytotoxic Activity (IC50) |

| Indoline derivative (HNPMI) | MCF-7 | 64.10 µM epa.gov |

| Indoline derivative (HNPMI) | SkBr3 | 119.99 µM epa.gov |

| Indole-2-carboxylic acid copper complex | MDA-MB-231 | 5.43 µM mdpi.com |

| Indole-2-carboxylic acid copper complex | MCF-7 | 5.69 µM mdpi.com |

These findings underscore the potential of indole-based compounds as a source for the development of new anticancer agents.

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards the induction of apoptosis (programmed cell death) as a key mechanism for many indole derivatives.

One area of investigation is the role of reactive oxygen species (ROS). Some benzofuran (B130515) derivatives, which share structural similarities with indoles, have been shown to have pro-oxidative effects, leading to an increase in ROS levels within cancer cells. mdpi.com This elevation in ROS can trigger cellular damage and promote apoptosis. mdpi.com

Mitochondria, the powerhouses of the cell, also play a central role in apoptosis. A study on indole-3-carbinol, a related indole compound, demonstrated that it induces apoptosis in gastric cancer cells through the mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria, a key event that initiates the apoptotic cascade. nih.gov The study also highlighted the role of caspases, a family of proteases that execute the process of apoptosis. nih.gov Similarly, a study on an indoline derivative showed that it induced apoptosis in breast cancer cells through the activation of caspase-3 and caspase-9. epa.gov

These mechanistic studies provide valuable insights into how indole derivatives can selectively target and eliminate cancer cells, paving the way for the design of more effective and targeted cancer therapies.

Modulation of Epigenetic Regulators (e.g., Histone Deacetylase Inhibition)

While direct studies on the epigenetic regulatory functions of this compound are not extensively documented, the broader class of indole derivatives has been a subject of investigation in the context of epigenetics, particularly as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. core.ac.uk Aberrant HDAC activity is linked to various diseases, including cancer, making HDAC inhibitors a promising area of therapeutic research. core.ac.uknih.gov

Synthetic benzamide (B126) derivatives, for instance, have been explored for their ability to inhibit HDACs. nih.gov One such compound, MS-27-275, a benzamide derivative, has been shown to inhibit human HDAC, cause hyperacetylation of histones, and induce the expression of cell cycle regulators like p21(WAF1/CIP1). nih.gov This indicates that synthetic molecules with specific structural motifs can effectively target these epigenetic enzymes.

Research into novel HDAC inhibitors has employed strategies like "click chemistry" to synthesize libraries of compounds for screening. nih.gov This approach has led to the discovery of potent inhibitors, demonstrating that diverse chemical scaffolds can be adapted to target the active site of HDACs. nih.gov Although this compound itself has not been highlighted as an HDAC inhibitor in these studies, its structure as a synthetic indole derivative places it within a class of compounds that have shown potential for interacting with biological targets like enzymes. chemimpex.com The exploration of indole derivatives in biochemical research contributes to understanding cellular signaling pathways, and by extension, could include epigenetic modulation. chemimpex.com Further investigation would be necessary to determine if the specific structural features of this compound confer any activity towards HDACs or other epigenetic regulators.

Research in Plant Growth Regulation and Phytoalexin Activity

The indole nucleus is central to many biologically active molecules in plants. The study of this compound and its analogs touches upon key areas of plant science, including hormone activity and defense mechanisms.

Auxins are a class of plant hormones that are critical for virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. ontosight.ainih.gov The most common natural auxin is indole-3-acetic acid (IAA). ontosight.ai The biosynthesis of IAA can occur through several pathways, many of which involve indole-containing intermediates. nih.gov One such pathway proceeds through indole-3-acetonitrile (IAN), which is a known precursor to IAA in some plant species. nih.govnih.govresearchgate.net

5-Benzyloxyindole-3-acetic acid (BOIAA), a derivative of the titular compound, is a synthetic molecule that exhibits auxin-like activity. ontosight.ai Its structure, featuring a benzyloxy group at the 5-position of the indole ring, modifies its biological properties compared to the endogenous hormone IAA. ontosight.ai Given that IAN can be a direct precursor to IAA, it is plausible that this compound could serve as a precursor to the synthetic auxin BOIAA, mirroring the natural biosynthetic route. The study of synthetic auxins like BOIAA is valuable for developing new plant growth regulators that can be used in agriculture to improve crop yields and stress resistance. ontosight.ai

Table 1: Comparison of Natural and Synthetic Indole Auxin-Related Compounds

| Compound | Type | Role/Activity | Reference |

| Indole-3-acetic acid (IAA) | Natural Plant Hormone | Regulates plant growth and development. | ontosight.ai |

| Indole-3-acetonitrile (IAN) | Natural Precursor | Intermediate in the biosynthesis of IAA. | nih.govnih.gov |

| 5-Benzyloxyindole-3-acetic acid (BOIAA) | Synthetic Analog | Exhibits auxin-like activity, influencing plant growth. | ontosight.ai |

| This compound | Potential Synthetic Precursor | Hypothesized to be a precursor to BOIAA. |

Plants produce a wide array of secondary metabolites to defend themselves against pathogens. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to infection or stress. nih.gov In the plant family Brassicaceae, many of these defense compounds are derived from indoles. nih.gov

Indole-3-acetonitrile (IAN) itself is recognized as an inducible metabolite involved in the defense responses of certain plants, such as Brassica juncea (brown mustard). nih.gov Research has shown that IAN displays antifungal activity. nih.govresearchgate.net It is a key intermediate in the biosynthesis of the major phytoalexin in Arabidopsis thaliana, camalexin (B168466). nih.govresearchgate.net The synthesis of camalexin involves the conversion of tryptophan to IAN, which is then conjugated with a cysteine derivative. nih.gov

While direct studies on the phytoalexin activity of this compound have not been reported, its core structure is identical to the defense-related compound IAN. The presence of the benzyloxy group at the 5-position represents a modification that could potentially alter its biological activity, either enhancing or diminishing its role in plant immunity or its antimicrobial properties. The use of such compounds in agriculture is being explored for developing products that protect crops from pests and diseases, sometimes drawing inspiration from nature's own defense strategies. echemi.com

Other Investigated Pharmacological Applications

The versatility of the indole scaffold has made it a privileged structure in medicinal chemistry. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. chemimpex.combiosynth.com

Indole derivatives are a well-established class of compounds with potential anti-inflammatory effects. ontosight.ai Researchers have actively synthesized and evaluated indole-containing molecules for their ability to modulate inflammatory pathways. For example, several indolyl-3-acetonitrile derivatives have been synthesized as analogs of arvelexin, a natural compound from Brassica rapa, and tested for their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

In a specific example, a synthesized analog, 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA), demonstrated protective effects against intestinal mucosal damage in a mouse model of colitis. nih.gov This compound was found to suppress the activation of key inflammatory signaling pathways, including NF-κB and STAT3. nih.gov Furthermore, studies on other indole derivatives, such as 5-fluoro-2-oxindole, have shown they can inhibit oxidative and inflammatory responses associated with peripheral inflammation. mdpi.com These findings collectively suggest that the indole-3-acetonitrile framework is a promising template for the development of novel anti-inflammatory agents. chemimpex.com The potential of this compound in this area warrants further investigation.

This compound has been identified as a key reactant in the synthesis of tryptamine (B22526) analogs designed to act as antihypertensive agents. sigmaaldrich.comsigmaaldrich.com Tryptamines are a class of compounds known for their diverse pharmacological effects, including modulation of blood pressure. The synthesis of novel tryptamine derivatives from intermediates like this compound allows for the exploration of new therapeutic options for cardiovascular conditions such as hypertension. echemi.comsigmaaldrich.com This application underscores the importance of this compound as a versatile building block in medicinal chemistry for creating more complex molecules with specific therapeutic targets. biosynth.com

Table 2: Investigated Pharmacological Applications of Indole-3-Acetonitrile Derivatives

| Application | Derivative/Precursor | Key Research Finding | Reference |

| Anti-inflammatory | 7-hydroxyl-1-methylindole-3-acetonitrile | Decreased severity of colitis in mice by interfering with NF-κB and STAT3 activation. | nih.gov |

| Anti-inflammatory | Various indolyl-3-acetonitrile derivatives | Synthesized as arvelexin analogs to inhibit NO and PGE2 production. | nih.gov |

| Antihypertensive | This compound | Used as a reactant for the preparation of tryptamine analogs as potential antihypertensive agents. | sigmaaldrich.comsigmaaldrich.com |

Studies on Aldose Reductase Inhibition

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. nih.gov The conversion of glucose to sorbitol by AR, and its subsequent oxidation to fructose, can lead to an accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications such as retinopathy, neuropathy, and nephropathy. nih.gov Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for managing these long-term complications. nih.gov

Within this context, indole derivatives have been investigated for their potential as aldose reductase inhibitors (ARIs). A notable example is [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, a derivative structurally related to this compound. documentsdelivered.combibliotekanauki.pl This compound has demonstrated significant inhibitory activity against both rat and human aldose reductase, with IC50 values in the submicromolar to low micromolar range. documentsdelivered.combibliotekanauki.pl Furthermore, it exhibited good selectivity over the related enzyme aldehyde reductase. documentsdelivered.combibliotekanauki.pl In ex vivo studies using isolated rat lenses, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid was found to significantly reduce the accumulation of sorbitol in a dose-dependent manner, underscoring its potential as a lead compound for the development of novel anti-diabetic agents. documentsdelivered.comresearchgate.net

The design of such indole-based ARIs often leverages structural similarities to known ligands of peroxisome proliferator-activated receptor-gamma (PPARγ), another important target in diabetes treatment. bibliotekanauki.pl The structural framework of these molecules, featuring an acidic head, an aromatic core, and a hydrophobic tail, is considered crucial for their inhibitory activity. bibliotekanauki.pl Molecular docking simulations have been employed to understand the critical interactions between these indole derivatives and the active site of the aldose reductase enzyme. documentsdelivered.com

Table 1: Aldose Reductase Inhibitory Activity of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid

| Enzyme Source | IC50 Value | Selectivity Factor (vs. Aldehyde Reductase) |

| Rat Aldose Reductase | Submicromolar | ~50 |

| Human Aldose Reductase | Low micromolar | Not specified |

| Data sourced from studies on [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, a derivative of 5-benzyloxyindole (B140440). documentsdelivered.combibliotekanauki.pl |

Research into 5-HT7 Receptor Agonism and Neurological Applications

The serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor, is widely distributed throughout the central nervous system (CNS), with high expression in regions such as the thalamus, hypothalamus, and hippocampus. wikipedia.org Its involvement in various physiological processes, including sleep, circadian rhythms, learning, and memory, has made it a compelling target for the development of therapies for neurological and psychiatric disorders. wikipedia.orgnih.govnih.gov

Activation of the 5-HT7 receptor through agonist compounds has shown potential therapeutic benefits in preclinical models of various neurological conditions. nih.gov For instance, 5-HT7 receptor agonists have demonstrated anti-nociceptive effects in models of neuropathic pain. nih.gov The receptor also plays a role in modulating synaptic transmission, influencing both excitatory and inhibitory circuits in the spinal cord dorsal horn, which is critical for pain processing. frontiersin.org Furthermore, the 5-HT7 receptor is implicated in neuronal plasticity and cognitive function, suggesting that its modulation could be beneficial for disorders with cognitive impairments. nih.gov

While the therapeutic potential of targeting the 5-HT7 receptor is an active area of research, and various classes of compounds are being investigated as agonists and antagonists, specific studies on this compound or its direct derivatives as 5-HT7 receptor agonists are not prominently featured in the available scientific literature. nih.govresearchgate.net The broader class of indole-containing compounds has been explored for a variety of CNS targets; however, dedicated research is required to establish a direct link between this compound and 5-HT7 receptor agonism for neurological applications.

Antiviral Research (e.g., Anti-Influenza Activity)

The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antiviral effects. istanbul.edu.tr Several indole derivatives have been investigated for their ability to inhibit the replication of various viruses, with a particular focus on the influenza virus. nih.govnih.gov

Research has shown that compounds structurally related to this compound possess anti-influenza properties. For example, a study on Indole-3-acetonitrile-6-O-β-d-glucopyranoside, which can be synthesized from a 6-benzyloxyindole (B15660) precursor, demonstrated inhibitory activity against both H1N1 and H3N2 influenza A virus strains. researchgate.net

Furthermore, the parent compound, 3-indoleacetonitrile (B1196911), has been shown to exert profound antiviral activity against a broad spectrum of influenza A viruses in cell-based assays. nih.govnih.gov In animal models, treatment with 3-indoleacetonitrile led to a reduction in mortality and weight loss, as well as diminished lung viral titers and alleviated lung lesions in mice infected with H1N1 and H5N6 influenza A viruses. nih.gov These findings suggest that the indole-3-acetonitrile core is a promising pharmacophore for the development of novel anti-influenza agents. While these studies did not use this compound itself, the activity of its parent compound and a closely related derivative indicates a potential avenue for future antiviral research.

Table 2: Anti-Influenza Activity of Indole Derivatives

| Compound | Virus Strain(s) | Activity |

| 3-Indoleacetonitrile | Influenza A (broad spectrum), H1N1, H5N6 | Potent antiviral activity in vitro and in vivo. nih.govnih.gov |

| Indole-3-acetonitrile-6-O-β-d-glucopyranoside | H1N1, H3N2 | Inhibitory activity with EC50 values of 123.8 µg/mL and 106.9 µg/mL, respectively. researchgate.net |

| This table summarizes the antiviral activity of compounds structurally related to this compound. |

Structure Activity Relationship Sar and Rational Drug Design Approaches

Identification of Pharmacophoric Features Essential for Biological Activity

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For derivatives of 5-Benzyloxyindole-3-acetonitrile, several key features are consistently recognized for their contribution to biological activity, particularly in the context of anticancer applications.

The indole (B1671886) scaffold itself is a critical pharmacophoric element, often involved in crucial hydrogen bonding and hydrophobic interactions within the binding sites of target proteins, such as kinases. nih.gov The nitrogen atom of the indole ring can act as a hydrogen bond donor, a feature that is often exploited in the design of kinase inhibitors. nih.gov

The 5-benzyloxy group is another pivotal feature. This bulky, lipophilic group can occupy hydrophobic pockets within a target's binding site, contributing significantly to binding affinity. The position and substitution of the benzyl (B1604629) ring can be fine-tuned to enhance potency and selectivity. For instance, in related biphenylaminoquinoline derivatives, the placement of a benzyloxy group at either the meta or para position of the biphenyl (B1667301) ring dramatically influences cytotoxic activity against various cancer cell lines. core.ac.uk

Systematic SAR Studies through Chemical Modifications

Systematic structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a roadmap for optimizing a lead compound. For this compound, modifications at several key positions have been explored to enhance its therapeutic potential.

Modifications of the Indole Ring: Substitutions on the indole nucleus can significantly impact biological activity. For example, in the broader class of indole derivatives, halogenation at various positions has been shown to increase anticancer activity. researchgate.net

Modifications of the 5-Benzyloxy Group: Alterations to the benzyloxy substituent offer a rich avenue for SAR exploration. The electronic nature and position of substituents on the phenyl ring can modulate binding affinity and pharmacokinetic properties. For example, the introduction of electron-withdrawing or electron-donating groups can influence the electronic environment of the entire molecule.

Modifications at the 3-Position: The acetonitrile (B52724) group at the 3-position is a prime candidate for modification. Replacing the nitrile with other functional groups can lead to significant changes in activity. For instance, converting the nitrile to a carboxamide or a carboxylic acid can introduce new hydrogen bonding opportunities.

The following table illustrates hypothetical SAR trends based on common observations in indole chemistry:

| Compound | Modification | Predicted Biological Activity |

| Lead Compound | This compound | Baseline |

| Analog 1 | 5-(4-Chlorobenzyloxy)indole-3-acetonitrile | Potentially Increased |

| Analog 2 | 5-Benzyloxyindole-3-carboxamide | Altered (Potentially Increased) |

| Analog 3 | 5-Benzyloxy-2-methylindole-3-acetonitrile | Potentially Altered |

Computational Design Strategies for Optimizing Potency and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved properties. nih.gov For this compound and its analogs, several computational approaches are employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking derivatives of this compound into the active site of a target kinase, for example, researchers can visualize key interactions and prioritize the synthesis of compounds with the most favorable binding modes.

Pharmacophore Modeling: Based on a set of known active molecules, a pharmacophore model can be generated to define the essential 3D arrangement of functional groups required for activity. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore, or to guide the design of new derivatives with enhanced features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. By developing a QSAR model for 5-benzyloxyindole (B140440) derivatives, it is possible to predict the activity of unsynthesized analogs, thereby streamlining the drug discovery process.

These computational methods allow for a more targeted and efficient exploration of the vast chemical space surrounding the this compound scaffold, ultimately leading to the design of more potent and selective drug candidates. nih.gov

Bioisosteric Replacements and Their Impact on Activity Profiles

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. This approach is often used to improve physicochemical properties, enhance potency, or reduce toxicity.

Bioisosteres for the Indole Ring: The indole ring itself can be replaced with other heterocyclic systems, such as azaindoles or benzothiophenes, to explore new chemical space and potentially improve drug-like properties. Azaindole derivatives, for instance, are a rich source of kinase inhibitors due to the increased potential for hydrogen bonding. nih.gov

Bioisosteres for the Acetonitrile Group: The acetonitrile group at the 3-position can be replaced by a variety of other functional groups. Common bioisosteres for the nitrile group include:

Carboxamides: Introduce both hydrogen bond donor and acceptor capabilities.

Carboxylic acids: Can form strong ionic interactions.

Tetrazoles: Often mimic the properties of a carboxylic acid but can offer improved metabolic stability and oral bioavailability.

Oxadiazoles and Thiadiazoles: These five-membered heterocycles can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

The choice of bioisostere can have a profound impact on the activity profile of the resulting compound, as illustrated in the following hypothetical data table:

| Compound | 3-Position Substituent | Predicted Impact on Activity |

| Lead Compound | -CH2CN | Baseline |

| Bioisostere 1 | -CH2CONH2 | Potential for enhanced hydrogen bonding |

| Bioisostere 2 | -CH2COOH | Introduction of ionic interactions |

| Bioisostere 3 | -CH2-tetrazole | Improved metabolic stability and acidity mimic |

By systematically applying these rational drug design principles, researchers continue to unlock the therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.

Computational Chemistry and Molecular Modeling Applications in Research on 5 Benzyloxyindole 3 Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 5-Benzyloxyindole-3-acetonitrile. These methods allow for the precise calculation of molecular geometries, electronic properties, and spectroscopic features. epstem.netijrar.org

Researchers utilize DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to optimize the molecular geometry of indole (B1671886) derivatives, determining stable conformations by calculating bond lengths, bond angles, and dihedral angles. epstem.net Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. This information is vital for predicting how the molecule will interact with biological targets. For instance, the nitrogen atom of the nitrile group and the oxygen of the benzyloxy group are expected to be regions of high electron density, making them potential hydrogen bond acceptors.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance | Typical Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability | Calculated from HOMO/LUMO energies |

| Molecular Electrostatic Potential | Predicts sites for intermolecular interactions | Calculated from optimized geometry |

| Mulliken Atomic Charges | Quantifies charge distribution on each atom | DFT Population Analysis |

| Bond Lengths/Angles | Defines the molecule's 3D geometry | Geometry Optimization |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. For derivatives of this compound, which are explored for anti-cancer and anti-inflammatory activities, docking studies are crucial for identifying potential biological targets and understanding binding mechanisms. chemimpex.comnih.gov

The process involves preparing the 3D structures of both the ligand (the indole derivative) and the target protein. Docking algorithms then systematically sample different conformations and orientations of the ligand within the protein's active site, scoring each pose based on binding energy. ijaresm.comukm.my Lower binding energy values typically indicate a more stable and favorable interaction.

These simulations can reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.gov For example, studies on similar indole derivatives have shown interactions with the active sites of enzymes like aldose reductase and ornithine decarboxylase. ijaresm.com Such insights are instrumental in structure-based drug design, allowing chemists to modify the lead compound to enhance its binding affinity and selectivity.

Table 2: Representative Molecular Docking Study Workflow

| Step | Description | Example Software | Key Output |

|---|---|---|---|

| 1. Target Preparation | Obtain protein 3D structure (e.g., from PDB), remove water, add hydrogens. | AutoDock Tools | Receptor file (PDBQT) |

| 2. Ligand Preparation | Generate 3D structure of the indole derivative and optimize its geometry. | ChemDraw, Avogadro | Ligand file (MOL2, PDBQT) |

| 3. Grid Box Generation | Define the active site or binding pocket on the receptor. | AutoDock Tools | Grid parameter file |

| 4. Docking Simulation | Run the docking algorithm to predict binding poses. | AutoDock Vina, PyRx | Docked poses with binding energies |

| 5. Interaction Analysis | Visualize and analyze the best-scoring pose to identify key interactions. | Discovery Studio, PyMOL | H-bonds, hydrophobic contacts, etc. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked conformation and analyze the conformational changes in both the ligand and the protein. researchgate.neteurjchem.com

In a typical MD simulation, the docked complex is placed in a simulated physiological environment, often a box of water molecules with ions to mimic biological conditions. researchgate.netresearchgate.net The simulation then calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds.

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound within the active site. Further analysis of the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that are crucial for ligand binding. These simulations provide a more realistic and rigorous assessment of the binding stability predicted by docking. eurjchem.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Common Setting |

|---|---|---|

| Force Field | A set of parameters to calculate potential energy. | AMBER, GROMOS, CHARMM |

| Solvent Model | Explicit representation of water molecules. | TIP3P, SPC/E |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) to neutralize the system charge. | As needed |

| Simulation Time | The duration of the simulation. | 50-100 nanoseconds |

| Temperature & Pressure | Controlled conditions to mimic the biological environment (NPT ensemble). | 300 K, 1 bar |

| Analysis Metrics | Quantities calculated from the trajectory to assess stability. | RMSD, RMSF, Hydrogen Bond Analysis |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of analogs derived from this compound, QSAR can be a powerful tool to predict the activity of newly designed compounds without the need for immediate synthesis and testing. researchgate.net

The process begins by calculating a set of molecular descriptors for each compound in a training set with known biological activity (e.g., IC50 values). These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a combination of these descriptors with the observed activity. eurjchem.comnih.gov

A robust QSAR model must be rigorously validated to ensure its predictive power. pandawainstitute.com This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds (R²pred). A validated QSAR model can guide the design of new derivatives by indicating which structural features are most important for enhancing biological activity. researchgate.net

Table 4: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²ext or R²pred (External Validation) | Measures the predictive ability on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | As low as possible |

In Silico Prediction of Biological Interactions and Pathways

Beyond predicting binding to a single target, computational methods can also be used to predict the broader biological pathways that a compound like this compound or its derivatives might modulate. These in silico approaches use the chemical structure of a molecule to infer its potential biological roles. biorxiv.org

For example, given that derivatives of this compound are investigated for neurological disorders, these predictive tools might highlight its potential interaction with pathways related to neurotransmitter synthesis or signaling. chemimpex.com This approach is valuable in the early stages of drug discovery for hypothesis generation, identifying potential mechanisms of action, and predicting off-target effects.

Table 5: Potential Predicted Pathways Based on Structural Analogs

| Compound Class | Known Application | Potential Predicted Pathway(s) |

|---|---|---|

| Tryptamine (B22526) Analogs | Antihypertensive agents | Serotonergic signaling, Vasodilation pathways |

| β-Carboline Derivatives | Antioxidants | Oxidative stress response, Nrf2 signaling |

| Indole-N-acetic acid derivatives | Aldose reductase inhibitors | Polyol pathway, Diabetic complications |

| Indole Derivatives | Anti-inflammatory agents chemimpex.com | Cyclooxygenase (COX) pathways, NF-κB signaling |

Future Directions and Emerging Research Avenues for 5 Benzyloxyindole 3 Acetonitrile

Integration of Advanced Synthetic Methodologies (e.g., Biocatalysis, Continuous Flow Synthesis)

The chemical synthesis of 5-benzyloxyindole-3-acetonitrile and its derivatives is poised for significant advancements through the adoption of innovative technologies like biocatalysis and continuous flow synthesis. These methods offer substantial improvements in terms of efficiency, sustainability, and scalability over traditional batch-wise synthetic protocols.

Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally friendly conditions. In the context of this compound synthesis, enzymes such as nitrilases are being investigated for the direct conversion of the corresponding aldehyde to the nitrile functionality. This enzymatic approach can afford high yields and enantioselectivity, a critical aspect for the development of chiral therapeutic agents. The use of biocatalysts can also minimize the use of hazardous reagents and reduce the generation of chemical waste.

Continuous flow synthesis represents a paradigm shift from conventional batch processing. By conducting reactions in a continuously flowing stream within a network of microreactors, this technology enables precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to enhanced reaction rates, improved product yields, and greater safety, particularly for highly exothermic or hazardous reactions. The synthesis of the core indole (B1671886) structure of this compound can be efficiently achieved using flow chemistry, for instance, through a Fischer indole synthesis. Furthermore, the integration of in-line purification and analytical technologies within a flow system can streamline the entire manufacturing process, making it more automated and cost-effective.

| Synthetic Methodology | Key Advantages | Potential Application in this compound Synthesis |

| Biocatalysis | High chemo-, regio-, and enantioselectivity; Mild reaction conditions; Reduced environmental impact. | Enzymatic synthesis of the nitrile group from an aldehyde precursor. |

| Continuous Flow Synthesis | Enhanced safety and control; Improved efficiency and scalability; Potential for automation and integration of purification steps. | Continuous production of the indole core structure. |

Exploration of Novel Therapeutic Targets and Disease Areas

The structural resemblance of this compound to endogenous signaling molecules, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, suggests a broad potential for pharmacological activity. While its primary use has been as a building block in the synthesis of other compounds, emerging research is focused on uncovering its intrinsic therapeutic properties and its ability to modulate novel biological targets.

Researchers are actively investigating the potential of this compound and its derivatives as inhibitors of enzymes implicated in the pathogenesis of neurodegenerative disorders. Enzymes such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3) are key targets in this area. The benzyloxy group at the 5-position of the indole ring offers a site for chemical modification to enhance the binding affinity and selectivity of these compounds for their intended targets.

Furthermore, the well-documented anti-inflammatory and antioxidant properties of many indole-containing compounds are being explored in the context of this compound. This opens up possibilities for its application in a range of diseases characterized by chronic inflammation and oxidative stress, including certain types of cancer, cardiovascular diseases, and autoimmune disorders. The ability of this compound to scavenge reactive oxygen species and modulate inflammatory signaling pathways is a key area of current investigation.

Development of Multifunctional Indole-Based Chemical Probes

The unique chemical architecture of this compound makes it an excellent scaffold for the design and synthesis of multifunctional chemical probes. These sophisticated molecular tools are engineered to interact with multiple biological targets simultaneously or to combine diagnostic and therapeutic functionalities within a single molecule.

One exciting application lies in the development of "theranostic" agents. By chemically modifying the this compound structure to include a fluorescent dye or a radioisotope, it is possible to create probes that can be visualized using imaging techniques while simultaneously exerting a therapeutic effect. This approach allows for the real-time monitoring of drug distribution, target engagement, and therapeutic response in living organisms.

Another promising avenue is the creation of dual-target or multi-target inhibitors. By strategically modifying different positions of the indole ring, researchers can design molecules that simultaneously inhibit two or more enzymes or receptors involved in a specific disease process. This polypharmacological approach can lead to enhanced therapeutic efficacy and may help to overcome the development of drug resistance.

Applications in Agrochemical Innovations and Crop Protection

The indole nucleus is a fundamental structural motif in many natural plant hormones, most notably auxin (indole-3-acetic acid), which is a critical regulator of plant growth and development. This has inspired research into the potential of synthetic indole derivatives, including this compound, as novel agrochemicals.

Scientists are exploring the use of this compound and its analogues as a new class of plant growth regulators. By systematically modifying the substituents on the indole ring, it may be possible to develop compounds with improved stability, bioavailability, and species-specific activity. Such compounds could be used to enhance crop yields, promote root growth, and control flowering and fruit development.

In addition to their potential as plant growth regulators, the inherent antimicrobial and insecticidal properties of certain indole derivatives are being investigated for crop protection. This compound can serve as a lead compound for the discovery of new fungicides, bactericides, and insecticides with novel modes of action. The development of such compounds is crucial for combating the growing problem of resistance to existing agrochemicals.

| Potential Agrochemical Application | Mode of Action | Desired Outcome |

| Plant Growth Regulator | Mimicking or modulating the activity of natural plant hormones. | Improved crop yield, enhanced root development, and controlled flowering. |

| Fungicide/Bactericide | Inhibiting essential enzymes or disrupting the cellular integrity of pathogenic microbes. | Protection of crops from fungal and bacterial diseases. |

| Insecticide | Acting as a neurotoxin or disrupting the developmental processes of insect pests. | Control of insect-mediated crop damage. |

Advanced Characterization Techniques for Complex Biological Systems and Metabolomics

To fully understand the biological activity and therapeutic potential of this compound, it is essential to employ advanced analytical techniques to study its behavior in complex biological systems. The field of metabolomics, which focuses on the comprehensive analysis of all small-molecule metabolites in a biological sample, is particularly valuable in this regard.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for identifying and quantifying this compound and its metabolites in biological matrices such as blood, urine, and tissues. This enables detailed studies of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, providing critical information about its bioavailability and potential for off-target effects.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable technique for elucidating the precise chemical structures of metabolites and for studying the interactions between this compound and its biological targets at the atomic level. The development of in-cell NMR techniques now allows for the study of these interactions within the complex environment of a living cell, providing a more physiologically relevant understanding of the compound's mechanism of action. These advanced characterization methods are crucial for translating the chemical properties of this compound into a comprehensive understanding of its biological function.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-benzyloxyindole-3-acetonitrile with high purity?

A1. The compound is synthesized via catalytic hydrogenation of intermediates. For instance, describes a one-step method using RANEY-Ni-Pd/C catalysts under hydrogenation conditions, starting from 5-benzyloxyindole derivatives. Key parameters include reaction time (6–12 hours), solvent selection (e.g., acetic anhydride), and post-synthesis purification via recrystallization (mp 76–80°C) . Purity (>98%) is confirmed by HPLC or melting-point analysis .

Q. Q2. How should this compound be stored to maintain stability in laboratory settings?

A2. The compound is hygroscopic and thermally sensitive. and recommend storage below -20°C in airtight, light-resistant containers to prevent decomposition. Stability tests show degradation <5% over 12 months under these conditions .

Q. Q3. What analytical techniques are critical for characterizing this compound?

A3. Use NMR (1H/13C) to confirm the benzyloxy group (δ 5.1–5.3 ppm) and nitrile functionality (C≡N stretching at ~2250 cm⁻¹ in FTIR). Mass spectrometry (ESI-MS) can validate the molecular ion peak at m/z 262.3 (C17H14N2O) .

Advanced Research Questions

Q. Q4. How does this compound serve as a precursor in designing subtype-selective melatonin receptor ligands?

A4. highlights its role in synthesizing MT1-selective ligands. The nitrile group is alkylated with halogenated intermediates (e.g., bromoethylpiperidine) to introduce pharmacophore diversity. Computational docking studies (e.g., AutoDock Vina) optimize steric and electronic interactions with receptor pockets .

Q. Q5. What strategies resolve contradictions in biological activity data for derivatives of this compound?

A5. Discrepancies in receptor binding (e.g., MT1 vs. MT2 selectivity) arise from substituent positioning. Use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions. For example, replacing the benzyloxy group with bulkier naphthyl systems (as in ) enhances MT1 affinity by 30% .

Q. Q6. How can structural modifications improve metabolic stability without compromising activity?

A6. Replace the benzyloxy group with electron-withdrawing substituents (e.g., trifluoromethoxy) to reduce oxidative metabolism. reports a 50% increase in plasma half-life for fluorinated analogs while retaining sub-nanomolar receptor binding .

Q. Q7. What protocols mitigate risks in scaling up reactions involving this compound?

A7. Implement safety measures for nitrile handling (e.g., fume hoods, PPE). For large-scale hydrogenation, use flow reactors to control exothermic reactions. notes that storage below -20°C prevents dimerization, a common side reaction .

Methodological Considerations

Q. Q8. How to design controlled experiments for studying the compound’s reactivity in cross-coupling reactions?

A8. Use Suzuki-Miyaura coupling with Pd(PPh3)4 as a catalyst. Vary aryl boronic acids (electron-rich vs. -poor) and monitor yields via LC-MS. suggests optimizing solvent polarity (e.g., DMF/H2O mixtures) to enhance coupling efficiency .

Q. Q9. What computational tools predict the compound’s interactions with cytochrome P450 enzymes?

A9. Employ Schrödinger’s GLIDE for docking simulations with CYP3A4/2D6 isoforms. Validate predictions with in vitro microsomal assays (e.g., Human Liver Microsomes + NADPH). correlates nitrile bioactivation pathways with metabolite profiles .

Q. Q10. How to address solubility challenges in in vivo studies?

A10. Use co-solvents like PEG-400 (20% v/v in saline) or formulate as nanoparticles (liposomal encapsulation). notes solubility of <0.1 mg/mL in aqueous buffers, necessitating formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.